[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Description
This compound is a thiazolidinone derivative featuring a hydrazinylidene moiety and a 4-methoxyphenyl ethylidene substituent. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects . While direct synthesis data for this compound are absent in the evidence, analogous routes suggest it could be synthesized via condensation of 4-methoxyphenyl ethylidene hydrazine with a thiazolidinone precursor, followed by hydrolysis of an ester intermediate to yield the acetic acid group .
Properties
IUPAC Name |
2-[(2Z)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-8(9-3-5-10(21-2)6-4-9)16-17-14-15-13(20)11(22-14)7-12(18)19/h3-6,11H,7H2,1-2H3,(H,18,19)(H,15,17,20)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOOUWZCADDWBS-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.4 g/mol. Its structure features a thiazolidinone core, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methoxyphenyl group enhances its chemical reactivity and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N3O2S |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | (2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
| InChI Key | PFJDADSLLGBQOU-BRJLIKDPSA-N |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains by targeting bacterial enzymes such as MurB .
Anti-inflammatory Effects
Thiazolidinones have demonstrated anti-inflammatory activities in several studies. For example, compounds derived from thiazolidinone structures have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Properties
The anticancer potential of thiazolidinone derivatives has been widely studied. Various thiazolidinones have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that these compounds can inhibit cancer cell proliferation effectively .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth rates compared to control groups .
- Anti-inflammatory Study : In an experimental model using rats, thiazolidinone derivatives were administered to assess their impact on inflammatory markers. Results indicated a marked decrease in serum levels of TNF-alpha and IL-6 following treatment .
- Anticancer Research : A recent investigation into the effects of thiazolidinones on prostate cancer cells revealed that these compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .
Scientific Research Applications
Biological Activities
Research indicates that thiazolidine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to [(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that thiazolidines can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Some derivatives have been investigated for their potential in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies .
- Anti-inflammatory Effects : Thiazolidine compounds are also recognized for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies highlight the applications of thiazolidine derivatives:
- Antitubercular Activity : A study reported that thiazolidine derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis, showcasing their potential in developing new anti-TB drugs .
- Anticonvulsant Activity : Research has indicated that certain thiazolidines possess anticonvulsant properties, suggesting their utility in treating epilepsy .
- Analgesic Properties : Some derivatives have been evaluated for analgesic effects in animal models, indicating their potential use in pain management therapies .
Chemical Reactions Analysis
Reaction Conditions
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | Reflux conditions | 70°C |
| Reaction Time | Hours | 15–30 minutes |
| Yield | Poor | Improved |
| Solvent | Ethanol, others | Acetic acid |
The microwave method significantly reduces reaction time while enhancing yield, likely due to controlled heating and solvent effects .
Key Reaction Mechanisms
The synthesis involves multistep transformations , including:
-
Formation of Intermediate A : Thiosemicarbazide reacts with maleic anhydride to form a hydrazinylidene intermediate .
-
Cyclization : The intermediate undergoes 1,5-nucleophilic attack , leading to the formation of the thiazolidine ring .
-
Coupling with Acetic Acid : The thiazolidine ring is linked to an acetic acid moiety via esterification or direct substitution .
Intermediate Transformations
| Intermediate | Key Reaction Step | Functional Groups Involved |
|---|---|---|
| A | Thiosemicarbazide + Maleic Anhydride | C=S, C=O, NH–NH |
| B | Cyclization of A via nucleophilic attack | C=N, S–N bonds |
This mechanism aligns with the formation of hydrazonothiazolidinyl derivatives observed in analogous systems .
Spectral Data
These data confirm the presence of hydrazinylidene and thiazolidine functional groups .
Functional Group Transformations
The compound exhibits reactivity at multiple sites:
-
Acetic Acid Moiety : Can undergo esterification or amidation under basic conditions.
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Thiazolidine Ring : Susceptible to ring-opening in acidic or basic environments due to its cyclic amide structure.
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C=N Bonds : Likely stabilized by conjugation with aromatic systems, resisting hydrolysis under standard conditions .
Comparison with Similar Compounds
Q & A
Q. What are the standard synthetic protocols for preparing [(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid?
The synthesis typically involves multi-step condensation and cyclization reactions. A general protocol includes:
Hydrazone Formation : Reacting a thiazolidinone precursor (e.g., 4-oxo-1,3-thiazolidin-5-yl acetic acid) with a hydrazine derivative (e.g., 1-(4-methoxyphenyl)ethylidene hydrazine) under reflux in ethanol or acetic acid.
Cyclization : Acid or base catalysis (e.g., piperidine) facilitates ring closure.
Purification : Recrystallization from methanol or ethanol yields the pure product.
Key analytical techniques include TLC for reaction monitoring and NMR (¹H/¹³C) for structural confirmation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming stereochemistry (Z/E configuration of hydrazone and thiazolidinone moieties) and substituent positions. For example, the acetic acid side chain typically shows a triplet near δ 4.5 ppm (CH₂) and a singlet for the carbonyl group .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary challenges in achieving high yields during synthesis?
- Steric Hindrance : Bulky substituents (e.g., 4-methoxyphenyl) can slow condensation. Microwave-assisted synthesis or elevated temperatures (80–100°C) improve reaction kinetics .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/acetic acid mixtures optimize cyclization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in analogous thiazolidinone derivatives?
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to direct regioselectivity during cyclization .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions like over-oxidation .
- Table 1 : Example optimization for a related compound:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, reflux, 24h | 58 | 92 | |
| DMF, microwave, 2h | 73 | 95 | |
| Acetic acid, 80°C, 12h | 65 | 89 |
Q. What strategies resolve contradictions in crystallographic data for hydrazone-thiazolidinone hybrids?
- Multi-Method Refinement : Combine SHELXL (for small-molecule refinement) with density functional theory (DFT) to validate bond lengths and angles .
- Twinned Data Analysis : Use SHELXE for high-resolution twinned datasets, particularly for hydrazone tautomers .
- Cross-Validation : Correlate XRD results with solid-state NMR to confirm protonation states .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
- Case Study : Replacing the 4-methoxyphenyl group with a 4-chlorophenyl group () increased anti-Toxoplasma gondii activity (IC₅₀ from 12 μM to 8 μM).
- Key Modifications :
- Electron-Withdrawing Groups : Enhance electrophilicity, improving enzyme inhibition (e.g., COX-2).
- Hydrophilic Side Chains : Improve solubility and bioavailability (e.g., sulfonic acid derivatives) .
Q. What in vitro assays are recommended for evaluating this compound’s mechanism of action?
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) .
- Cellular Uptake : Radiolabeling (³H/¹⁴C) to track distribution in mammalian cells .
- Reactive Oxygen Species (ROS) Detection : DCFH-DA assay to assess antioxidant potential .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays for thiazolidinone derivatives?
- Standardized Protocols : Pre-equilibrate compounds in assay buffers (pH 7.4) to avoid aggregation.
- Positive Controls : Use known inhibitors (e.g., metronidazole for antiparasitic assays) to validate experimental conditions .
Q. What computational tools predict interactions between this compound and biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., T. gondii enoyl reductase) using PDB structures .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How to design SAR studies for optimizing pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
